2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction occurs between aldehydes and Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) in the presence of a base . The reaction conditions often include the use of ionic liquids to accelerate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Due to its pharmacological properties, it is explored for developing new therapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring structure also plays a crucial role in its activity by facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione include:
5-(furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: This compound shares a similar furan ring structure but lacks the nitro group.
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: This compound has a phenyl group instead of the nitrophenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the furan ring and the nitrophenyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13NO7 |
---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
2,2-dimethyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H13NO7/c1-17(2)24-15(19)13(16(20)25-17)9-12-6-7-14(23-12)10-4-3-5-11(8-10)18(21)22/h3-9H,1-2H3 |
InChI Key |
PYPZYMUJOUCXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.